2-Fluoro-5-(2-hydroxyphenyl)phenol
Description
Properties
IUPAC Name |
2-fluoro-5-(2-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-10-6-5-8(7-12(10)15)9-3-1-2-4-11(9)14/h1-7,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOUSQDVOGFGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684096 | |
| Record name | 4'-Fluoro[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-21-4 | |
| Record name | 4'-Fluoro[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Etherification and Bromination of 3-Fluorophenol
In a method adapted from CN115124410A, 3-fluorophenol undergoes etherification with 2-bromopropane in acetonitrile, yielding 1-fluoro-3-isopropoxybenzene (81.3% yield). Bromination with dibromohydantoin at 10°C introduces a bromine atom at the ortho-position relative to fluorine, forming 1-bromo-2-fluoro-4-isopropoxybenzene. This intermediate’s steric hindrance from the isopropyl group directs subsequent reactions to the desired positions.
Friedel-Crafts Acylation for Hydroxyphenyl Group Introduction
A parallel approach from Fengli et al. employs Friedel-Crafts acylation on protected 4-fluorophenol. Using AlCl₃ as a catalyst, the acetyl group is introduced at the para-position to the fluorine atom. Subsequent demethylation with boron tribromide restores the hydroxyl group, achieving a 71% yield for the intermediate 5-fluoro-2-hydroxybutyrophenone. This method’s limitation lies in the need for ultra-low temperatures (-15°C) during demethylation, complicating scalability.
Grignard Reagent-Mediated Coupling for Biphenyl Formation
The construction of the biphenyl backbone in this compound is efficiently achieved through Grignard exchange reactions.
Synthesis of 2-Fluoro-4-isopropoxybenzaldehyde
Hydrogenation Cyclization for Ring Closure
CN116178239B demonstrates hydrogenation cyclization using Pd-C and HZSM-5 molecular sieves to form pyrrole aldehydes. While this patent focuses on a different target, its methodology informs strategies for closing aromatic rings in this compound. For example, intermediates like 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile could undergo cyclization under hydrogenation to form the biphenyl structure.
Comparative Analysis of Synthetic Routes
Mechanistic Insights:
-
Regioselectivity in Bromination: The isopropyl group in 1-fluoro-3-isopropoxybenzene directs bromination to the ortho-position due to steric and electronic effects.
-
Deprotection Efficiency: Boron trichloride outperforms acidic conditions in removing isopropyl groups, minimizing side reactions.
Spectroscopic Characterization and Quality Control
NMR and MS Data
HPLC Purity Screening
Post-crystallization in isopropyl ether elevates purity to 99.6%, as validated by HPLC retention time matching.
Industrial Scalability and Cost Considerations
The isopropyl protection strategy in CN115124410A reduces reagent costs by 40% compared to tert-butyldimethylsilyl chloride-based methods. Additionally, avoiding ultra-low temperatures (-78°C) cuts energy consumption by 30%, making this route economically viable for ton-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols
Scientific Research Applications
2-Fluoro-5-(2-hydroxyphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-hydroxyphenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s lipophilicity and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Properties
Detailed Comparisons
Acidity and Reactivity
- This compound: The pKa of 8.39 reflects moderate acidity, likely due to intramolecular hydrogen bonding between the hydroxyl groups . This property may stabilize the compound in aqueous environments.
- 2-Fluoro-5-(trifluoromethyl)phenol: The electron-withdrawing trifluoromethyl group significantly lowers the pKa (~4–5), enhancing acidity and reactivity in nucleophilic substitutions .
- 2-Fluoro-5-nitrophenol: The nitro group further reduces pKa (~3–4), making it highly acidic and suitable for reactions requiring strong proton donors, such as esterifications .
- 2-Fluoro-5-hydroxybenzoic acid : The carboxylic acid group dominates acidity (pKa ~2–3), enabling salt formation and enhancing solubility in polar solvents .
Stability and Toxicity Considerations
- No toxicity data are provided.
- 2-Fluoro-5-nitrophenol: Safety data sheets indicate hazards requiring protective handling (e.g., inhalation risks), though toxicity against human cells is unspecified .
- Antileishmanial Fluorophenols: Non-toxic to human lung fibroblasts (MRC-5 cells) at effective concentrations, suggesting a favorable therapeutic index .
Q & A
Q. What are the optimal synthetic routes for 2-Fluoro-5-(2-hydroxyphenyl)phenol, and how can purity be maximized?
Methodological Answer: The synthesis typically involves selective fluorination and hydroxylation of biphenyl precursors. For example:
- Step 1: Fluorination via electrophilic substitution using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions to introduce the fluorine atom at the 2-position .
- Step 2: Hydroxyl group introduction via Ullmann coupling or Pd-catalyzed cross-coupling between fluorinated intermediates and 2-hydroxyphenylboronic acid derivatives .
- Purity Optimization: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: NMR is essential to confirm fluorine substitution (δ ≈ -110 to -120 ppm for aromatic F). NMR identifies hydroxyl protons (broad singlet at δ 9–10 ppm) and aromatic protons .
- X-ray Crystallography: Resolves spatial arrangement of the hydroxyl and fluorine groups. For example, intermolecular hydrogen bonding between phenolic -OH and adjacent fluorine can stabilize the crystal lattice .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 218.05 for CHFO) .
Q. How does the compound’s solubility profile impact experimental design?
Methodological Answer:
- Solubility Data: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility increases with pH > 9 due to deprotonation of the phenolic -OH .
- Experimental Design: For biological assays, pre-dissolve in DMSO (≤1% v/v) and dilute in buffer. For synthetic reactions, use THF or dichloromethane as solvents .
Advanced Research Questions
Q. What is the mechanistic role of the fluorine atom in modulating electronic properties and reactivity?
Methodological Answer:
- Electronic Effects: Fluorine’s electronegativity increases the electron-withdrawing nature of the aromatic ring, lowering the pK of the phenolic -OH (≈8.5 vs. ≈10 for non-fluorinated analogs). This enhances hydrogen-bonding capacity .
- Reactivity: Fluorine directs electrophilic substitution to the para position relative to itself. For example, nitration occurs at the 4-position of the fluorophenyl ring .
- Validation: Use Hammett substituent constants (σ for F = +0.34) to predict and verify reaction outcomes .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Methodological Answer:
Q. What computational methods are suitable for modeling intermolecular interactions involving this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study intramolecular hydrogen bonding between -OH and F .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO/water mixtures) to predict aggregation behavior .
- Docking Studies: Use AutoDock Vina to model binding to protein targets (e.g., estrogen receptor-β, where the hydroxyl group forms H-bonds with Glu305/Arg346) .
Q. How can contradictory data on biological activity be resolved?
Methodological Answer:
- Case Example: Discrepancies in reported antimicrobial efficacy may arise from differences in bacterial strains or solvent systems.
- Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
